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Compound of Interest

Compound Name: 6-Methyl-2-heptyne

Cat. No.: B1595056

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 6-Methyl-
2-heptyne, including its nomenclature, physicochemical properties, and a representative
synthetic protocol. This document is intended to serve as a valuable resource for professionals
in the fields of chemical research and drug development.

Nomenclature and Identification

The accurate identification of a chemical compound is fundamental for scientific research. This
section details the IUPAC name and various synonyms for 6-Methyl-2-heptyne.

The unequivocally accepted name for this compound under the International Union of Pure and
Applied Chemistry (IUPAC) nomenclature is 6-methylhept-2-yne.[1] This name precisely
describes its molecular structure: a seven-carbon chain (heptyne) with a triple bond starting at
the second carbon and a methyl group attached to the sixth carbon.

In literature and commercial databases, this compound may be referenced by several other
names. A comprehensive list of these synonyms is provided in the table below.
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Identifier Type Value

IUPAC Name 6-methylhept-2-yne
CAS Number 51065-64-6
Synonyms 2-Heptyne, 6-methyl-

Methyl isopentyl acetylene

ISOAMYLMETHYLACETYLENE

6-METHYL-2-HEPTYN

1-Methyl-2-isoamylacetylene

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is crucial for its
application in experimental settings. This section summarizes the key computed and
experimental data for 6-Methyl-2-heptyne.

Physical and Chemical Properties

The following table outlines the principal physicochemical properties of 6-Methyl-2-heptyne.
This data is essential for predicting its behavior in various solvents and under different
experimental conditions.
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Property Value Notes

Molecular Formula CsHaia [1112]

Molecular Weight 110.20 g/mol [1]

Density 0.760 g/mL

Boiling Point Not available

XLogP3 3.2 A measure of lipophilicity.[1]
Complexity 97.7 Computed by Cactvs.[1][2]
Rotatable Bond Count 2 [2]

Heavy Atom Count 8 [2]

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and confirmation of a synthesized or
isolated compound. The following spectroscopic information is available for 6-Methyl-2-
heptyne:

'H NMR: Proton nuclear magnetic resonance spectra are available and can be found in
various databases.[3]

e 13C NMR: Carbon-13 nuclear magnetic resonance data has also been reported.

o Mass Spectrometry (MS): Mass spectral data, typically obtained through electron ionization
(El), is available for this compound.[4]

« Infrared (IR) Spectroscopy: IR spectra, which are useful for identifying functional groups,
have been recorded for 6-Methyl-2-heptyne.[4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 6-Methyl-2-heptyne is not
readily available in the searched literature, a general and widely used method for the synthesis
of internal alkynes is the alkylation of a terminal alkyne. The following is a representative
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protocol for the synthesis of an internal alkyne, which can be adapted for the preparation of 6-
Methyl-2-heptyne.

General Procedure for the Alkylation of a Terminal
Alkyne

This procedure describes the two-step synthesis of an internal alkyne from a smaller terminal
alkyne and an alkyl halide. To synthesize 6-Methyl-2-heptyne, one could start with propyne
and 1-bromo-3-methylbutane.

Step 1: Deprotonation of the Terminal Alkyne

¢ In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of
sodium amide (NaNHz) in anhydrous liquid ammonia.

e Cool the flask to -33 °C using a dry ice/acetone bath.

« Slowly add a solution of the terminal alkyne (e.g., propyne) in an anhydrous solvent (e.qg.,
tetrahydrofuran, THF) to the sodium amide solution via the dropping funnel with vigorous
stirring.

» Allow the reaction to stir for 1-2 hours at -33 °C to ensure complete formation of the sodium
acetylide.

Step 2: Alkylation with an Alkyl Halide

To the freshly prepared sodium acetylide solution, add a solution of the primary alkyl halide
(e.g., 1-bromo-3-methylbutane) in anhydrous THF dropwise via the dropping funnel.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir overnight.

Quench the reaction by carefully adding water to decompose any unreacted sodium amide.

Transfer the mixture to a separatory funnel and add diethyl ether.
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» Wash the organic layer sequentially with water and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

o Purify the crude product by fractional distillation to obtain the desired internal alkyne.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the identification and characterization of
an unknown alkyne sample, such as a newly synthesized batch of 6-Methyl-2-heptyne. This
workflow ensures a systematic and thorough analysis of the compound.
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Logical Workflow for Alkyne Characterization

Initial Analysis

Unknown Sample (Presumed Alkyne)

Preliminary Tests (e.g., Baeyer's Test for Unsaturation) Solubility Tests

Proceed if unsaturation is indicated

Spectroscopic’/Analysis

NMR Spectroscopy (H, 12C)

IR Spectroscopy Mass Spectrometry

Data Interpretation and Confirmation

f data is consistent

Final Confirmation

Elemental Analysis

Structure Confirmed

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1595056?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: A flowchart illustrating the systematic process for the characterization and structural
elucidation of an alkyne compound.

This guide has provided a detailed overview of 6-Methyl-2-heptyne, offering valuable
information for researchers and scientists. The presented data and protocols are intended to
facilitate further research and application of this compound in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
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